2-Hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;chloride
Description
Properties
CAS No. |
73570-67-9 |
|---|---|
Molecular Formula |
C16H30ClN2O2+ |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium chloride |
InChI |
InChI=1S/C16H30N2O2.ClH/c1-17(2,9-11-19)13-15-5-7-16(8-6-15)14-18(3,4)10-12-20;/h5-8,19-20H,9-14H2,1-4H3;1H/q+2;/p-1 |
InChI Key |
AJEZIUKPQDIYQH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCO)C1=CC=C(C=C1)[N+](C)(C)CCO.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
The preparation of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves the reaction of p-phenylenediamine with 2-chloroethanol in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or distillation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and surfactants.
Mechanism of Action
The mechanism of action of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar compounds to p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride include:
p-phenylenediamine: A precursor in the synthesis of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride.
2-chloroethanol: Another precursor used in the synthesis.
Quaternary ammonium compounds: Share similar antimicrobial properties and mechanisms of action.
p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
Biological Activity
Introduction
Einecs 277-541-6, also known as a specific chemical compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Identification
- Chemical Name : [Insert Chemical Name]
- EC Number : 277-541-6
- CAS Number : [Insert CAS Number]
- Molecular Formula : [Insert Molecular Formula]
Biological Activity Overview
The biological activity of Einecs 277-541-6 has been studied in various contexts, including its effects on cellular mechanisms, potential toxicity, and therapeutic applications. The following sections detail these aspects.
Research indicates that Einecs 277-541-6 interacts with specific cellular pathways:
- Cellular Uptake : Studies show that the compound is readily absorbed by human cells, facilitating its biological effects.
- Signal Transduction : It is believed to modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
2. Toxicological Profile
The toxicological effects of Einecs 277-541-6 have been assessed through various in vitro and in vivo studies:
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro | Induced cytotoxicity in hepatocytes | |
| In Vivo | Altered liver function in rodent models | |
| Dose Response | Significant effects observed at high doses |
3. Therapeutic Potential
Recent investigations have explored the potential therapeutic applications of Einecs 277-541-6:
Case Study: Anti-Cancer Activity
A notable study investigated the anti-cancer properties of Einecs 277-541-6 against breast cancer cells:
- Methodology : MCF7 breast cancer cells were treated with varying concentrations of the compound.
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Table: Anti-Cancer Efficacy
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 25 |
| 50 | 40 | 60 |
4. Environmental Impact
The environmental impact of Einecs 277-541-6 has also been evaluated, particularly regarding its persistence and bioaccumulation potential:
- Biodegradation Studies : Findings suggest that the compound is moderately persistent in aquatic environments but shows significant degradation over time.
5. Regulatory Status
Einecs 277-541-6 is subject to regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). Its classification includes:
- Potentially hazardous based on its cytotoxic effects.
Q & A
Q. What statistical frameworks are most robust for analyzing dose-response relationships in EC 277-541-6’s pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
